

Technical Support Center: Minimizing Slag-Metal Reactions During Calcium Silicon Treatment

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Compound of Interest

Compound Name: CALCIUM SILICON

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the **calcium silicon** (CaSi) treatment of steel. The focus is on minimizing undesirable slag-metal reactions to ensure steel cleanliness and castability.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of **calcium silicon** (CaSi) treatment in steelmaking?

A1: **Calcium silicon** (CaSi) treatment is a crucial step in secondary steelmaking primarily aimed at "inclusion morphology control."^[1] Its main goals are:

- **Modification of Alumina Inclusions:** To convert hard, solid aluminum oxide (Al_2O_3) inclusions into lower melting point, liquid calcium aluminates ($\text{CaO-Al}_2\text{O}_3$).^{[2][3][4]} This change is critical for preventing the buildup of solid inclusions in casting nozzles, a common issue known as nozzle clogging.^[2]
- **Deoxidation and Desulfurization:** Calcium is a powerful deoxidizing and desulfurizing agent, reacting with dissolved oxygen and sulfur in the molten steel.^[1]
- **Improved Steel Properties:** By controlling the shape, size, and distribution of inclusions, CaSi treatment enhances the final mechanical properties of the steel, such as toughness, ductility, and machinability.^{[1][3]}

Q2: What are slag-metal reactions and why are they critical during CaSi treatment?

A2: Slag-metal reactions are chemical interactions that occur at the interface between the molten steel and the overlying slag layer.^[5] During CaSi treatment, these reactions are particularly critical for several reasons:

- Refining: Slag is designed to absorb impurities like sulfur and oxide inclusions from the steel.^{[6][7]}
- Reoxidation Risk: Calcium has a boiling point lower than typical steelmaking temperatures, causing it to vaporize upon addition.^[1] This vaporization creates turbulence at the slag-metal interface, which can lead to the entrapment of slag into the steel and reoxidation of the melt, compromising steel cleanliness.^[2]
- Yield and Efficiency: Unfavorable reactions between the added calcium and oxidizing components in the slag (like FeO and MnO) can consume the calcium before it can modify the inclusions in the steel, leading to low calcium yield and inefficient treatment.^[8]

Q3: What are the main factors influencing slag-metal reactions during CaSi treatment?

A3: The kinetics of slag-metal reactions are complex and influenced by several interconnected factors:^[5]

- Slag Composition: The basicity (CaO/SiO₂ ratio) and the concentration of reducible oxides like FeO and MnO are critical. A well-controlled slag should have low levels of FeO and MnO to prevent reoxidation.^[9]
- Steel Composition: The amount of dissolved oxygen, aluminum, and sulfur in the steel dictates the required amount of calcium.^[4]
- Temperature: Temperature affects reaction rates, slag fluidity, and the vapor pressure of calcium.^[10]
- Mixing Dynamics: Stirring from argon gas injection and the turbulence from calcium vaporization influence the interfacial area available for reaction and the rate of mass transfer.^{[5][7]}

- **Addition Method:** The technique used to introduce CaSi, most commonly cored wire injection, affects calcium's recovery and interaction with the slag. Deep, fast injection is preferred to maximize interaction with the steel before the calcium vaporizes.[\[1\]](#)

Q4: How does slag composition affect the efficiency of CaSi treatment?

A4: Slag composition is paramount for a successful CaSi treatment. An ideal slag should be:

- **Low in Reducible Oxides:** High levels of FeO and MnO in the slag will readily react with and consume the added calcium and dissolved aluminum in the steel, preventing them from modifying inclusions and leading to poor steel cleanliness.[\[8\]](#)
- **Fluid:** The slag must be fluid enough to absorb inclusions that float up from the steel melt.[\[10\]](#)
- **Compatible with Refractories:** The slag should be compatible with the ladle's refractory lining to minimize erosion, which can introduce unwanted oxides (e.g., MgO, Al₂O₃) into the system.[\[7\]](#)
- **Optimized for Basicity:** High basicity slags are often used to enhance desulfurization and control inclusion chemistry.[\[11\]](#)

Troubleshooting Guide

This guide addresses common problems encountered during CaSi treatment, their potential causes, and recommended solutions.

Problem 1: Nozzle Clogging During Continuous Casting

- **Symptoms:** Interrupted or reduced flow of steel through the submerged entry nozzle (SEN), leading to operational delays and casting defects.
- **Possible Causes:**
 - **Insufficient Calcium Addition:** The amount of calcium was too low to fully modify the solid Al₂O₃ inclusions into liquid calcium aluminates.[\[2\]](#)

- Excessive Calcium Addition: Too much calcium was added, leading to the formation of solid, high-melting-point phases like CaO, CaS, or calcium aluminates such as $\text{CaO} \cdot 2\text{Al}_2\text{O}_3$ (CA_2) and $\text{CaO} \cdot 6\text{Al}_2\text{O}_3$ (CA_6).[\[2\]](#)[\[4\]](#)
- High Sulfur Content: In steels with high sulfur, excess calcium can form extensive solid CaS inclusions.[\[12\]](#)
- Solutions:
 - Optimize Calcium Dosing: Carefully calculate the required CaSi addition based on the total oxygen (T.O) and total sulfur (T.S) content of the steel before treatment. The goal is to achieve a composition within the liquid window of the CaO- Al_2O_3 system.[\[2\]](#)
 - Control Slag Chemistry: Ensure the slag has a low oxidizing potential (low FeO+MnO) to maximize calcium efficiency.
 - Pre-Treatment Control: If possible, reduce the sulfur content of the steel before CaSi treatment to minimize the risk of CaS formation.[\[4\]](#)

Problem 2: High Post-Treatment Total Oxygen and Poor Steel Cleanliness

- Symptoms: Laboratory analysis shows a high total oxygen content and a high density of non-metallic inclusions in the final product.
- Possible Causes:
 - Reoxidation: The turbulent conditions caused by calcium vaporization can expose the molten steel to the atmosphere or to an oxidizing slag, leading to the re-formation of oxides.[\[2\]](#)
 - Slag Entrapment: Intense stirring, either from argon gas or calcium vaporization, can cause particles of the top slag to be mixed into the molten steel, where they remain as large inclusions.[\[2\]](#)[\[13\]](#)
- Solutions:
 - Maintain a Protective Slag: Ensure a continuous and sufficient layer of slag with low FeO and MnO content covers the steel surface.

- Optimize Injection and Stirring: Employ deep CaSi wire injection to minimize surface turbulence.[1] Control the argon stirring gas flow rate to ensure adequate mixing for homogenization and inclusion flotation without causing excessive slag entrainment.[5]

Problem 3: Low and Inconsistent Calcium Yield

- Symptoms: The observed modification of inclusions is inadequate despite adding the theoretically calculated amount of CaSi.
- Possible Causes:
 - Calcium Evaporation: Due to its low boiling point (~1484°C) relative to steelmaking temperatures (>1600°C), a significant portion of the added calcium can be lost to vaporization before it reacts with inclusions.[1]
 - Reaction with Slag: The injected calcium reacts with reducible oxides (FeO, MnO, SiO₂) in the slag instead of with the inclusions in the steel.[8]
 - Poor Deoxidation: If the steel is not sufficiently deoxidized with aluminum prior to CaSi treatment, the calcium will be consumed in removing dissolved oxygen rather than modifying existing alumina inclusions.[1]
- Solutions:
 - Optimize Injection Parameters: Use a high-speed wire injector to feed the CaSi deep into the steel ladle. The ferrostatic pressure at the bottom of the ladle helps to suppress calcium boiling, increasing its residence time and efficiency.[1]
 - Ensure Proper Pre-Treatment: Confirm that the steel is fully killed (deoxidized) with aluminum and that the slag is in a reduced state (low FeO and MnO) before initiating the CaSi treatment.[1]

Quantitative Data and Experimental Protocols

Data Tables

Table 1: Typical Ladle Slag Composition for Al-Killed Steel Treatment

Component	Target Range (wt. %)	Purpose
CaO	50 - 60%	Provides basicity for desulfurization and inclusion absorption.[9]
SiO ₂	25 - 35%	Slag former, influences viscosity.[9]
Al ₂ O ₃	5 - 15%	Influences fluidity and interaction with inclusions.[9]
MgO	5 - 10%	Reduces refractory wear (saturates slag with MgO).[14]
FeO + MnO	< 1.0%	Minimizes reoxidation of steel. [8]

| CaF₂ | 0 - 5% | Fluidizer (use is often minimized for environmental reasons). |

Table 2: Properties of Calcium and **Calcium Silicon Alloy**

Property	Calcium (Ca)	Calcium Silicon (CaSi)
Atomic Number	20	-
Density	1.54 g/cm ³ [1]	~2.5 g/cm ³
Melting Point	842°C[1]	980 - 1260°C[1]
Boiling Point	1484°C[1]	~1500°C (Ca component)[1]

| Typical Composition | - | Ca: 28-34%, Si: 55-65%, Fe: ~4.5%[1] |

Table 3: Key Phases in the CaO-Al₂O₃ System and Their Melting Points

Phase	Formula	Melting Point (°C)	State at Steel Temp. (~1600°C)
Alumina	Al ₂ O ₃	2072	Solid
CA ₆	CaO·6Al ₂ O ₃	1830	Solid
CA ₂	CaO·2Al ₂ O ₃	1762	Solid
CA	CaO·Al ₂ O ₃	1608	Solid/Mushy
C ₁₂ A ₇	12CaO·7Al ₂ O ₃	1455	Liquid[1]
C ₃ A	3CaO·Al ₂ O ₃	1539	Liquid[1]

| Lime | CaO | 2613 | Solid |

Note: The goal of Ca treatment is to transform Al₂O₃ into low-melting-point phases like C₁₂A₇ to ensure inclusions are liquid at steelmaking temperatures.[2][4]

Experimental Protocols

Protocol 1: Laboratory-Scale Slag-Steel Interaction Study

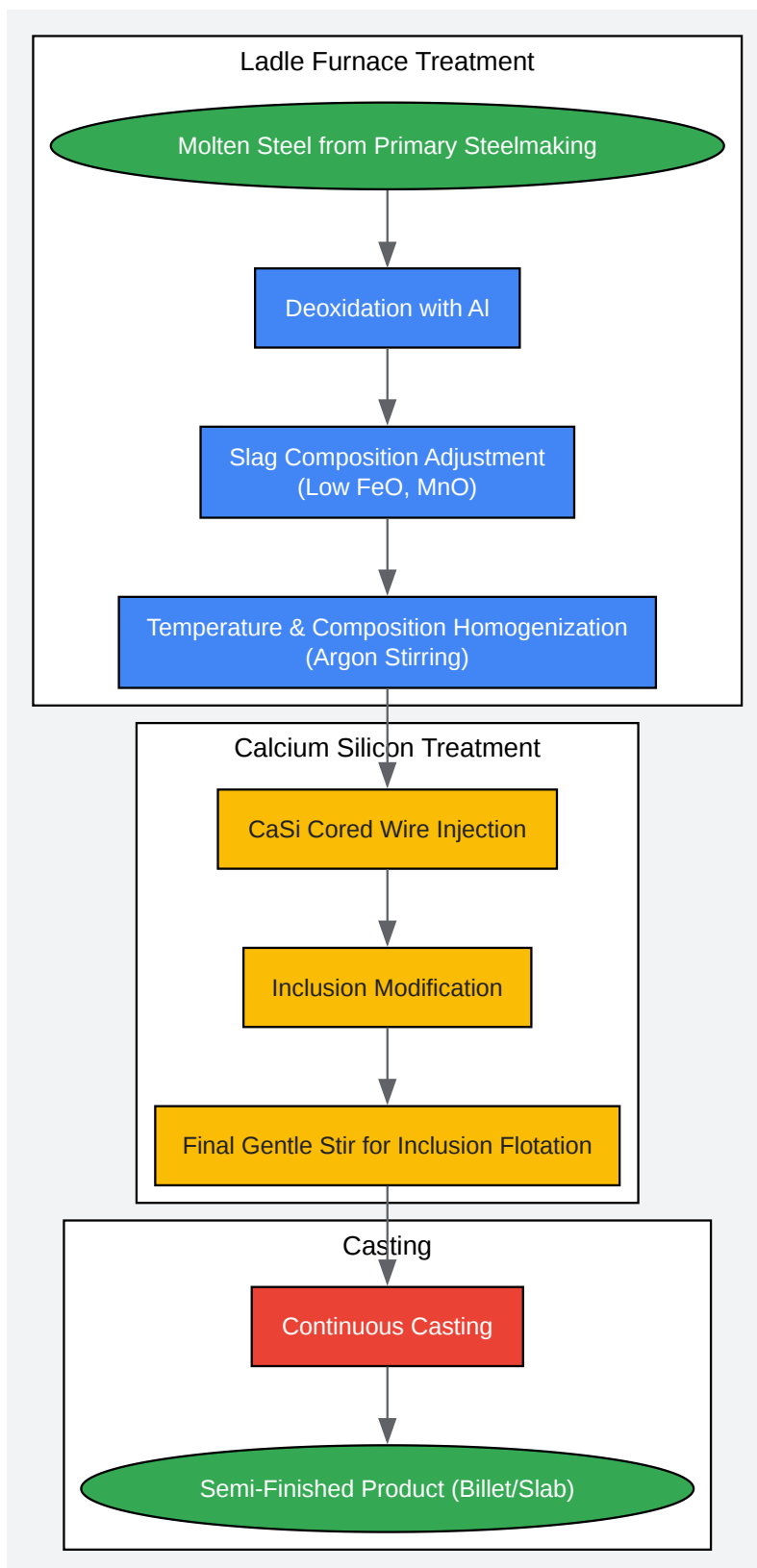
- **Material Preparation:** Prepare a master heat of the desired steel grade in a vacuum induction furnace. Synthesize a slag mixture with the target composition (e.g., from Table 1) using high-purity oxides.
- **Experimental Setup:** Place a known mass of the steel in a magnesia (MgO) or alumina (Al₂O₃) crucible inside a high-temperature resistance or induction furnace under a controlled inert atmosphere (e.g., high-purity argon).
- **Procedure:** a. Heat the steel to the target experimental temperature (e.g., 1600°C). b. Once the temperature is stable, add a pre-melted sample of the prepared slag onto the steel surface. c. Hold the experiment for a specified duration (e.g., 30 minutes) to allow the slag and metal to react toward equilibrium.[11] d. Take pin samples of the steel and slag at regular intervals using quartz tubes and a cold steel rod, respectively. Quench samples rapidly in water.

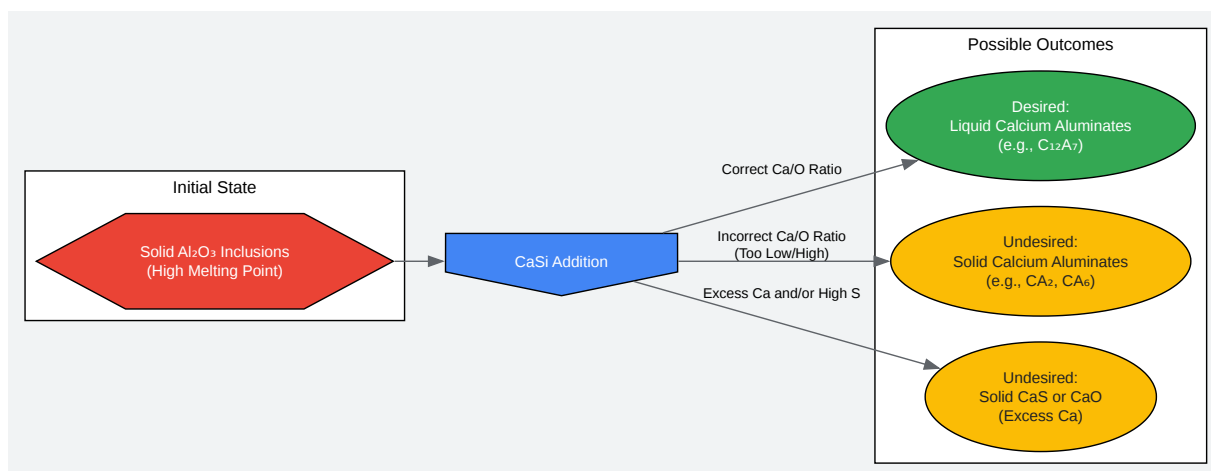
- Analysis: Analyze the steel samples for O, S, Ca, and Al content. Analyze the slag samples for compositional changes using X-Ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP) techniques.[15][16]

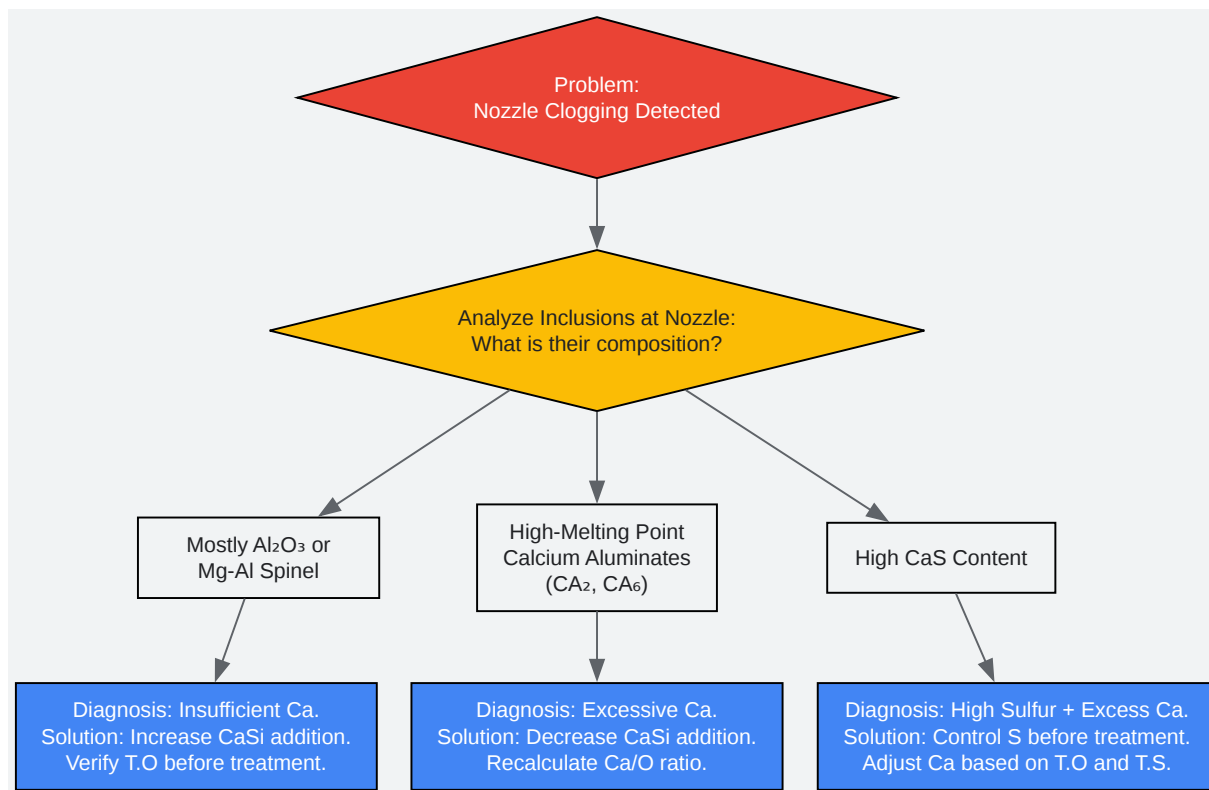
Protocol 2: Characterization of Non-Metallic Inclusions

- Sample Preparation: Take a steel sample (e.g., a "lollipop" or pin sample) from the experimental heat or industrial process. Mount the sample in a conductive resin.
- Metallography: Grind the mounted sample using progressively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit). Subsequently, polish the sample using diamond suspensions (e.g., 6 μm , 3 μm , 1 μm) to achieve a mirror-like, scratch-free surface.
- Analysis: a. Use a Scanning Electron Microscope (SEM) equipped with an Energy Dispersive X-ray Spectrometer (EDS) for analysis.[17] b. Scan the prepared surface at a specified magnification (e.g., 500x-1000x) using backscattered electron (BSE) imaging. Inclusions will appear with different contrast compared to the steel matrix. c. For each detected inclusion, acquire an EDS spectrum to determine its elemental composition (e.g., Ca, Al, O, S, Mg). d. Use automated inclusion analysis software to quantify the number, size distribution, and chemical composition of hundreds or thousands of inclusions to obtain statistically relevant data.[17]

Visual Guides and Workflows







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